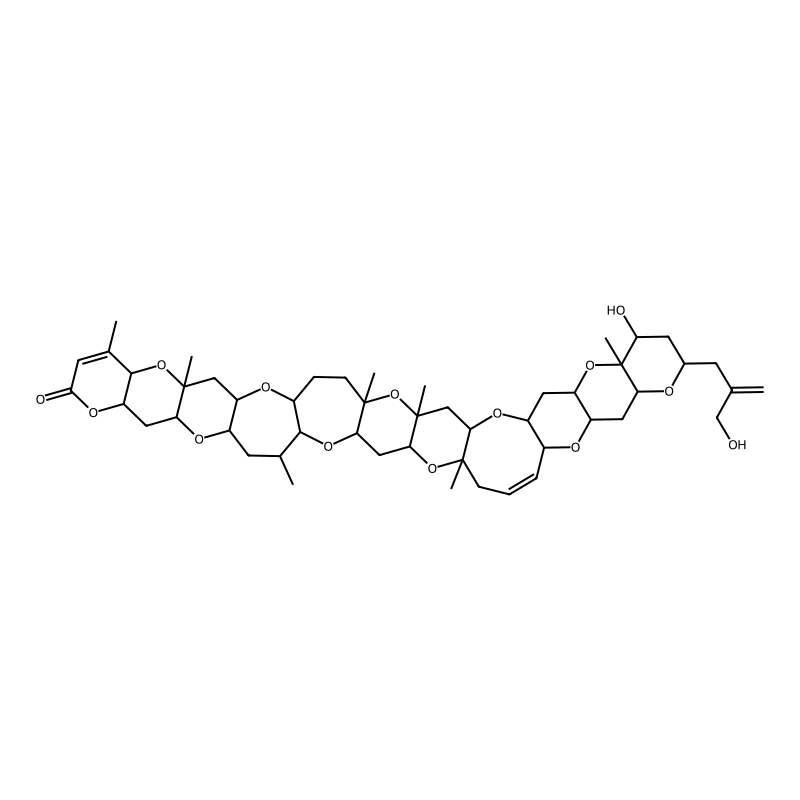Brevetoxin 3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Brevetoxin 3 is a potent neurotoxin belonging to the class of brevetoxins, which are polyether compounds produced by the marine dinoflagellate Karenia brevis. These toxins are primarily associated with harmful algal blooms and can lead to neurotoxic shellfish poisoning in humans when contaminated seafood is consumed. Brevetoxin 3, like other brevetoxins, interacts with voltage-gated sodium channels, disrupting normal neurological functions and potentially leading to severe health consequences in both marine life and humans .
Brevetoxin 3 acts as a potent neurotoxin by specifically binding to site 5 of voltage-gated sodium channels in nerve cells [, ]. This binding disrupts the normal function of these channels, leading to a sustained influx of sodium ions into the cells. This abnormal ion flow triggers uncontrolled neuronal firing, resulting in seizures, paralysis, and ultimately, death in severe cases [].
Understanding Neurotoxicity Mechanisms
One major application of PbTx-3 is in neurotoxicology research. PbTx-3 specifically targets voltage-gated sodium channels (VGSCs), particularly Nav1.5 in the heart and Nav1.4 in the nervous system. By binding to these channels, it disrupts their function, leading to uncontrolled sodium influx and neuronal hyperexcitability.
Studying VGSC function
Researchers use PbTx-3 to investigate the specific role of VGSCs in various physiological processes, including nerve conduction, muscle contraction, and cardiac function. This knowledge is crucial for understanding diseases associated with VGSC dysfunction, such as epilepsy, arrhythmias, and pain syndromes. [Source: ]
Developing new therapeutic strategies
The understanding of PbTx-3's interaction with VGSCs aids in the development of new drugs targeting these channels. This includes potential treatments for neurological disorders, pain management, and cardiac arrhythmias. [Source: ]
Investigating Red Tide Impacts
PbTx-3 also plays a crucial role in red tide research. Understanding its production, transport, and effects on marine organisms is essential for predicting and mitigating the harmful impacts of HABs.
Modeling HABs
Scientists use PbTx-3 concentrations in environmental samples to track the spread and intensity of red tides. This information helps predict potential human health risks and economic losses associated with HABs. [Source: ]
Assessing ecological effects
PbTx-3 exposure studies on various marine organisms, such as fish, shellfish, and birds, help assess the ecological impacts of red tides. This knowledge is crucial for protecting endangered species and maintaining healthy marine ecosystems. [Source: ]
Exploring Other Applications
Beyond these primary areas, PbTx-3 has additional potential applications in scientific research, including:
Studying ion channel pharmacology
PbTx-3 serves as a valuable tool for understanding the structure and function of other ion channels beyond VGSCs, aiding drug discovery efforts for various diseases. [Source: ]
Developing neuroscience tools
The ability of PbTx-3 to specifically target and manipulate neuronal activity makes it a potential probe for studying brain function and neurological disorders.
Brevetoxin 3 functions by binding to voltage-gated sodium channels in nerve cells. This interaction leads to several critical effects:
- Lowering the activation potential required for the sodium channels to open.
- Persistent activation of these channels, resulting in repetitive firing of nerves.
- Inability to reverse the prolonged open state, which can cause neurotoxicity and various physiological disturbances .
The chemical structure of brevetoxin 3 includes multiple epoxide groups and a complex polycyclic framework, contributing to its unique reactivity and biological activity.
Brevetoxin 3 exhibits significant biological activity, primarily through its effects on the nervous system:
- It induces hypothermia and a transient reduction in muscle activity upon administration .
- In studies involving mice, it was observed that brevetoxin 3 caused a dose-dependent decrease in body temperature and weight loss, particularly affecting female subjects more severely than males .
- The toxin's effects extend to marine wildlife, where it has been linked to immunotoxicity and mortality events among fish and marine mammals due to its potent neurotoxic properties .
The synthesis of brevetoxin 3 has been explored through various methods:
- Natural biosynthesis involves a polyketide pathway that diverges from traditional mechanisms, incorporating atypical carbon units derived from the citric acid cycle. This complex pathway results in the unique structure of brevetoxins, including methyl and oxygen modifications not typically found in standard polyketide products .
- Laboratory synthesis has been reported but remains challenging due to the compound's intricate structure. For instance, total synthesis efforts have achieved varying yields but often require extensive multi-step processes .
Brevetoxin 3 is primarily studied for its implications in marine biology and toxicology:
- Food Safety: Understanding its toxicological profile is crucial for assessing risks associated with seafood consumption during algal blooms.
- Pharmacological Research: Insights into its mechanism of action on sodium channels can inform drug development targeting similar pathways in other conditions .
Research on brevetoxin 3 has highlighted its interactions with various biological systems:
- Studies indicate that it shares receptor sites with other marine toxins, such as ciguatoxins, suggesting overlapping pathways of toxicity .
- Investigations into its binding characteristics reveal specific molecular determinants that govern its interaction with voltage-gated sodium channels, providing a basis for comparative studies with related compounds .
Brevetoxin 3 is part of a broader class of polyether toxins. Here are some similar compounds:
| Compound Name | Source | Key Characteristics |
|---|---|---|
| Brevetoxin 1 | Karenia brevis | Similar mechanism; less potent than brevetoxin 3. |
| Brevetoxin 2 | Karenia brevis | Shares structural features; distinct pharmacological effects. |
| Ciguatoxin | Various marine algae | Similar mode of action on sodium channels; causes ciguatera fish poisoning. |
| Saxitoxin | Dinoflagellates | Potent neurotoxin; acts on sodium channels but differs structurally from brevetoxins. |
Uniqueness of Brevetoxin 3: Brevetoxin 3 is distinguished by its specific binding affinity for sodium channels, leading to unique physiological effects compared to other similar compounds. Its complex biosynthetic origin also sets it apart from more straightforward polyketide derivatives like saxitoxin.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Dates
- Trainer et al., ACS, Symposium series(1990) 418:166








